molecular formula C8H9NaO3S2 B12851349 Sodium S-(3-methylbenzyl) sulfurothioate

Sodium S-(3-methylbenzyl) sulfurothioate

Cat. No.: B12851349
M. Wt: 240.3 g/mol
InChI Key: WXTLFVWYCBLXPG-UHFFFAOYSA-M
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Description

Sodium S-(3-methylbenzyl) sulfurothioate: is a chemical compound belonging to the class of Bunte salts. Bunte salts are known for their stability, non-hygroscopic nature, and resistance to moisture. These properties make them valuable as thiolating agents in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium S-(3-methylbenzyl) sulfurothioate typically involves the reaction of sodium thiosulfate with 3-methylbenzyl chloride. The reaction is carried out under basic conditions, often using toluene as the solvent at elevated temperatures (around 100°C). The process yields the desired Bunte salt with high efficiency .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Sodium S-(3-methylbenzyl) sulfurothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium S-(3-methylbenzyl) sulfurothioate involves its ability to act as a thiolating agent. It can introduce thiol groups into various substrates, facilitating the formation of sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound acts as an electrophile or nucleophile in organic transformations .

Comparison with Similar Compounds

  • Sodium S-benzyl sulfurothioate
  • Sodium S-alkyl sulfurothioate
  • Sodium S-phenyl sulfurothioate

Comparison: Sodium S-(3-methylbenzyl) sulfurothioate is unique due to the presence of the 3-methylbenzyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other Bunte salts, it offers specific advantages in terms of stability and moisture resistance, making it a preferred choice in certain synthetic applications .

Properties

Molecular Formula

C8H9NaO3S2

Molecular Weight

240.3 g/mol

IUPAC Name

sodium;1-methyl-3-(sulfonatosulfanylmethyl)benzene

InChI

InChI=1S/C8H10O3S2.Na/c1-7-3-2-4-8(5-7)6-12-13(9,10)11;/h2-5H,6H2,1H3,(H,9,10,11);/q;+1/p-1

InChI Key

WXTLFVWYCBLXPG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)CSS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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